Benmoxin, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benmoxin, ®-, also known as mebamoxine, is an irreversible and nonselective monoamine oxidase inhibitor (MAOI) of the hydrazine class. It was first synthesized in 1967 and was rapidly used in Europe as an antidepressant. this agent is no longer marketed .
准备方法
The synthesis of Benmoxin, ®- involves the reaction of benzohydrazide with 1-phenylethylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process.
化学反应分析
Benmoxin, ®- undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The major products formed depend on the specific reagents and conditions used .
科学研究应用
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its effects on monoamine oxidase enzymes and neurotransmitter levels.
Medicine: Initially used as an antidepressant, it has been studied for its potential in treating other neurological disorders.
作用机制
Benmoxin, ®- exerts its effects by irreversibly inhibiting monoamine oxidase enzymes, which are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, Benmoxin, ®- increases the levels of these neurotransmitters in the brain, leading to improved mood and reduced symptoms of depression. The molecular targets include monoamine oxidase A and B, and the pathways involved are related to neurotransmitter metabolism .
相似化合物的比较
Benmoxin, ®- is unique among monoamine oxidase inhibitors due to its irreversible and nonselective inhibition. Similar compounds include:
Phenelzine: Another irreversible MAOI, but with a different chemical structure.
Tranylcypromine: A non-hydrazine MAOI that also irreversibly inhibits monoamine oxidase.
Isocarboxazid: Similar in its irreversible inhibition but differs in its chemical composition.
Benmoxin, ®- stands out due to its specific hydrazine structure, which contributes to its unique pharmacological profile .
属性
CAS 编号 |
142068-35-7 |
---|---|
分子式 |
C15H16N2O |
分子量 |
240.30 g/mol |
IUPAC 名称 |
N'-[(1R)-1-phenylethyl]benzohydrazide |
InChI |
InChI=1S/C15H16N2O/c1-12(13-8-4-2-5-9-13)16-17-15(18)14-10-6-3-7-11-14/h2-12,16H,1H3,(H,17,18)/t12-/m1/s1 |
InChI 键 |
BEWNZPMDJIGBED-GFCCVEGCSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2 |
规范 SMILES |
CC(C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。